molecular formula C8H18N2 B1439466 (3S)-3-Isopropyl-1-methylpiperazine CAS No. 80949-76-4

(3S)-3-Isopropyl-1-methylpiperazine

Cat. No.: B1439466
CAS No.: 80949-76-4
M. Wt: 142.24 g/mol
InChI Key: AWEMTXATTGFXPG-MRVPVSSYSA-N
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Description

(3S)-3-Isopropyl-1-methylpiperazine is a chiral piperazine derivative characterized by the presence of an isopropyl group at the third position and a methyl group at the first position of the piperazine ring. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Scientific Research Applications

(3S)-3-Isopropyl-1-methylpiperazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Isopropyl-1-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and isopropyl bromide.

    Alkylation Reaction: The piperazine undergoes an alkylation reaction with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the isopropyl group at the third position of the piperazine ring.

    Methylation Reaction: The resulting intermediate is then subjected to a methylation reaction using methyl iodide or dimethyl sulfate to introduce the methyl group at the first position of the piperazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Isopropyl-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (3S)-3-Isopropyl-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.

    Piperidinone: A piperidine derivative with a carbonyl group.

Uniqueness

(3S)-3-Isopropyl-1-methylpiperazine is unique due to its specific chiral configuration and the presence of both isopropyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3S)-1-methyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEMTXATTGFXPG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672380
Record name (3S)-1-Methyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80949-76-4
Record name (3S)-1-Methyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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